Cas no 2091215-67-5 (1-bromo-3-(1H-pyrazol-1-yl)propan-2-one)

1-Bromo-3-(1H-pyrazol-1-yl)propan-2-one is a versatile brominated ketone derivative featuring a pyrazole functional group. Its molecular structure, combining a reactive α-bromo ketone moiety with a heterocyclic pyrazole ring, makes it a valuable intermediate in organic synthesis. The compound is particularly useful in the preparation of pharmacologically active molecules, agrochemicals, and other specialty chemicals due to its ability to participate in nucleophilic substitution and condensation reactions. Its well-defined reactivity profile allows for selective functionalization, enabling the construction of complex molecular architectures. The product is typically handled under controlled conditions due to its lachrymatory properties and sensitivity to moisture.
1-bromo-3-(1H-pyrazol-1-yl)propan-2-one structure
2091215-67-5 structure
Product name:1-bromo-3-(1H-pyrazol-1-yl)propan-2-one
CAS No:2091215-67-5
MF:C6H7BrN2O
MW:203.036580324173
CID:5239075

1-bromo-3-(1H-pyrazol-1-yl)propan-2-one Chemical and Physical Properties

Names and Identifiers

    • 2-Propanone, 1-bromo-3-(1H-pyrazol-1-yl)-
    • 1-bromo-3-(1H-pyrazol-1-yl)propan-2-one
    • Inchi: 1S/C6H7BrN2O/c7-4-6(10)5-9-3-1-2-8-9/h1-3H,4-5H2
    • InChI Key: YWASQXUVDWAIGQ-UHFFFAOYSA-N
    • SMILES: C(Br)C(=O)CN1C=CC=N1

1-bromo-3-(1H-pyrazol-1-yl)propan-2-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-302246-1.0g
1-bromo-3-(1H-pyrazol-1-yl)propan-2-one
2091215-67-5
1.0g
$986.0 2023-02-26
Enamine
EN300-302246-10g
1-bromo-3-(1H-pyrazol-1-yl)propan-2-one
2091215-67-5
10g
$3253.0 2023-09-06
Enamine
EN300-302246-5.0g
1-bromo-3-(1H-pyrazol-1-yl)propan-2-one
2091215-67-5
5.0g
$2587.0 2023-02-26
Enamine
EN300-302246-5g
1-bromo-3-(1H-pyrazol-1-yl)propan-2-one
2091215-67-5
5g
$2587.0 2023-09-06
Enamine
EN300-302246-1g
1-bromo-3-(1H-pyrazol-1-yl)propan-2-one
2091215-67-5
1g
$986.0 2023-09-06
Enamine
EN300-302246-2.5g
1-bromo-3-(1H-pyrazol-1-yl)propan-2-one
2091215-67-5
2.5g
$2043.0 2023-09-06
Enamine
EN300-302246-10.0g
1-bromo-3-(1H-pyrazol-1-yl)propan-2-one
2091215-67-5
10.0g
$3253.0 2023-02-26

1-bromo-3-(1H-pyrazol-1-yl)propan-2-one Related Literature

Additional information on 1-bromo-3-(1H-pyrazol-1-yl)propan-2-one

Introduction to 1-bromo-3-(1H-pyrazol-1-yl)propan-2-one (CAS No. 2091215-67-5)

1-bromo-3-(1H-pyrazol-1-yl)propan-2-one is a significant compound in the realm of pharmaceutical and chemical research, characterized by its unique structural properties and potential applications. This compound, identified by the CAS number 2091215-67-5, has garnered attention due to its role as a key intermediate in the synthesis of various bioactive molecules. The presence of both bromine and pyrazole moieties in its structure imparts distinct reactivity, making it a valuable building block for medicinal chemists and synthetic organic chemists alike.

The brominated pyrazole derivative is particularly intriguing because of its versatility in drug discovery. Pyrazole derivatives are well-documented for their broad spectrum of biological activities, including anti-inflammatory, antiviral, and anticancer properties. The introduction of a bromine atom at the 1-position enhances the electrophilicity of the molecule, facilitating further functionalization through cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are pivotal in constructing complex molecular architectures, which are often essential for achieving high efficacy in therapeutic agents.

In recent years, there has been a surge in research focused on developing novel heterocyclic compounds with potential therapeutic applications. 1-bromo-3-(1H-pyrazol-1-yl)propan-2-one fits squarely within this trend, as it serves as a precursor for synthesizing more intricate molecules. For instance, researchers have explored its utility in generating substituted pyrazoles that exhibit enhanced binding affinity to biological targets. Such modifications are critical for optimizing drug-like properties, including solubility, metabolic stability, and target specificity.

The compound's relevance is further underscored by its incorporation into several cutting-edge drug discovery programs. In particular, the pyrazolone scaffold, which is closely related to pyrazole, has been extensively studied for its pharmacological potential. By leveraging the reactivity of 1-bromo-3-(1H-pyrazol-1-yl)propan-2-one, scientists have been able to develop derivatives with improved pharmacokinetic profiles. These derivatives are being evaluated in preclinical studies for their efficacy against various diseases, including oncological disorders and neurodegenerative conditions.

From a synthetic chemistry perspective, 1-bromo-3-(1H-pyrazol-1-yl)propan-2-one exemplifies the importance of strategic functional group placement. The combination of a bromine atom and an active methylene group (providing access to enolate forms) allows for multiple pathways to functionalization. This flexibility is particularly advantageous when designing multi-step synthetic routes toward complex natural products or novel drug candidates. The compound's amenability to various transformations has made it a staple in synthetic laboratories focused on medicinal chemistry.

Advances in computational chemistry have also played a crucial role in understanding the reactivity and potential applications of 1-bromo-3-(1H-pyrazol-1-yl)propan-2-one. Molecular modeling studies have revealed insights into how modifications at different positions can influence biological activity. These insights are guiding experimental efforts, enabling researchers to design more targeted and efficient synthetic strategies. The integration of experimental data with computational predictions has accelerated the discovery process, making compounds like this one more accessible for drug development.

The growing interest in brominated heterocycles is not without precedent; numerous patents and scientific publications highlight their therapeutic promise. For example, recent studies have demonstrated that certain brominated pyrazoles exhibit potent inhibitory effects on enzymes implicated in cancer progression. The structural motif present in 1-bromo-3-(1H-pyrazol-1-yl)propan-2-one aligns well with these findings, suggesting that further exploration could yield valuable therapeutic agents.

In conclusion, 1-bromo-3-(1H-pyrazol-1-yl)propan-2-one (CAS No. 2091215-67-5) represents a promising compound with significant implications for pharmaceutical research. Its unique structural features and reactivity make it an indispensable tool for synthesizing bioactive molecules with potential therapeutic applications. As research continues to uncover new methodologies for functionalizing this compound, its role in drug discovery is likely to expand further, solidifying its position as a cornerstone of modern medicinal chemistry.

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